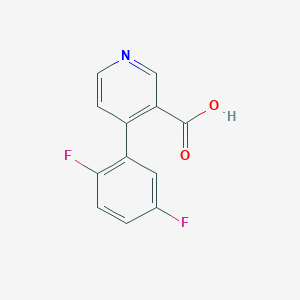

4-(2,5-二氟苯基)吡啶-3-羧酸

描述

Fluorinated pyridines, such as the one you’re asking about, are compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and one or more fluorine atoms. These compounds are of interest due to their unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines often involves complex reactions, including the Umemoto and Balts-Schiemann reactions . The Dimroth rearrangement, which involves the isomerization of heterocycles, could also be relevant .Molecular Structure Analysis

The molecular structure of fluorinated pyridines typically includes a pyridine ring with fluorine atoms attached. The exact structure would depend on the positions of these atoms .Chemical Reactions Analysis

Fluorinated pyridines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions . They can also be involved in reactions catalyzed by acids or bases .Physical And Chemical Properties Analysis

Fluorinated pyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the compound.作用机制

The mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes, including cell growth and division.

Biochemical and Physiological Effects:

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.

实验室实验的优点和局限性

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has limited stability, which can make it difficult to store for long periods of time.

未来方向

There are several future directions for the research and development of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid. One direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its potential applications in various areas of scientific research.

Conclusion:

In conclusion, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its applications in various areas of scientific research.

科学研究应用

农药应用

氟化有机化学品,如“4-(2,5-二氟苯基)吡啶-3-羧酸”,在农药行业中得到越来越广泛的应用 . 在过去二十年中,超过 50% 的新推出的杀虫剂都是氟化的 . 氟原子的独特物理化学性质和吡啶部分的特性促成了这些衍生物的生物活性 .

制药应用

该化合物也可能在制药行业中得到应用。 三氟甲基吡啶与“4-(2,5-二氟苯基)吡啶-3-羧酸”结构相似,被用于多种药物产品 . 含有三氟甲基吡啶部分的五种药物产品和两种兽药产品已获得市场批准 .

兽药应用

如上所述,三氟甲基吡啶衍生物也用于兽药产品 . 这些化合物的独特性质有可能使“4-(2,5-二氟苯基)吡啶-3-羧酸”成为兽药中宝贵的成分。

有机发光二极管 (OLED)

与“4-(2,5-二氟苯基)吡啶-3-羧酸”相似的化合物已被用作蓝色发光 Ir (III) 配合物中的配体,适用于磷光 OLED . 这表明该化合物在 OLED 技术开发中具有潜在的应用。

光催化剂

“4-(2,5-二氟苯基)吡啶-3-羧酸”的另一个潜在应用可能是用于制备 Ir (III) 光催化剂 . 光催化剂是吸收光并将能量用于驱动化学反应的物质。

抗病毒化合物

嘧啶与“4-(2,5-二氟苯基)吡啶-3-羧酸”结构相似,是抗病毒剂的关键结构片段 . 因此,该化合物有可能用于合成抗病毒药物。

安全和危害

属性

IUPAC Name |

4-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-1-2-11(14)9(5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJDCMRPQRYFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692522 | |

| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261912-01-9 | |

| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(3-Bromo-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1651338.png)

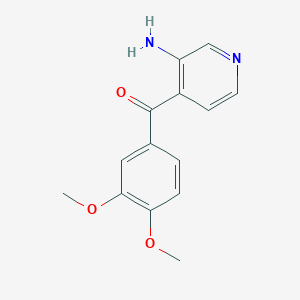

![(3-Aminopyridin-4-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B1651344.png)

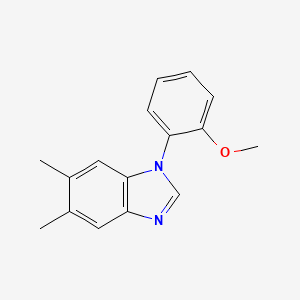

![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)

![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)